Cas no 1805703-86-9 (Ethyl 2-ethyl-4-propionylbenzoate)

Ethyl 2-ethyl-4-propionylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-ethyl-4-propionylbenzoate
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- インチ: 1S/C14H18O3/c1-4-10-9-11(13(15)5-2)7-8-12(10)14(16)17-6-3/h7-9H,4-6H2,1-3H3
- InChIKey: JYQLFTDAIWVKHV-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(C(CC)=O)=CC=1CC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 273
- XLogP3: 3.1
- トポロジー分子極性表面積: 43.4
Ethyl 2-ethyl-4-propionylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015003944-1g |
Ethyl 2-ethyl-4-propionylbenzoate |
1805703-86-9 | 97% | 1g |
1,549.60 USD | 2021-06-21 | |
Alichem | A015003944-500mg |
Ethyl 2-ethyl-4-propionylbenzoate |
1805703-86-9 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
Alichem | A015003944-250mg |
Ethyl 2-ethyl-4-propionylbenzoate |
1805703-86-9 | 97% | 250mg |
499.20 USD | 2021-06-21 |
Ethyl 2-ethyl-4-propionylbenzoate 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
Ethyl 2-ethyl-4-propionylbenzoateに関する追加情報
Ethyl 2-ethyl-4-propionylbenzoate (CAS No. 1805703-86-9): A Comprehensive Overview
Ethyl 2-ethyl-4-propionylbenzoate (CAS No. 1805703-86-9) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug development and other advanced chemical processes.
The chemical structure of Ethyl 2-ethyl-4-propionylbenzoate consists of a benzoate moiety substituted with an ethyl group and a propionyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Recent advancements in computational chemistry have enabled researchers to model the electronic structure and reactivity of this compound, providing insights into its behavior under different conditions.
In the realm of pharmaceutical research, Ethyl 2-ethyl-4-propionylbenzoate has shown promise as a potential lead compound for the development of novel therapeutic agents. Studies have indicated that this compound exhibits anti-inflammatory and analgesic properties, which are crucial for the treatment of various inflammatory diseases and pain conditions. The mechanism of action is believed to involve the inhibition of specific enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Furthermore, the structural flexibility of Ethyl 2-ethyl-4-propionylbenzoate allows for the introduction of various functional groups through chemical modifications. This versatility makes it an attractive candidate for combinatorial chemistry approaches, where multiple derivatives can be synthesized and screened for enhanced biological activity. Recent research has focused on optimizing the pharmacokinetic properties of these derivatives to improve their bioavailability and reduce potential side effects.
The synthesis of Ethyl 2-ethyl-4-propionylbenzoate typically involves multi-step reactions, including esterification, acylation, and substitution processes. Advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods not only enhance the efficiency of the synthesis but also reduce environmental impact by minimizing waste generation.
In addition to its pharmaceutical applications, Ethyl 2-ethyl-4-propionylbenzoate has found utility in other areas of chemistry. For instance, it serves as a key intermediate in the synthesis of polymers with unique physical properties. The ability to tailor the molecular weight and functional groups of these polymers opens up new possibilities for applications in materials science and nanotechnology.
The safety profile of Ethyl 2-ethyl-4-propionylbenzoate is an important consideration in its development and use. Extensive toxicological studies have been conducted to evaluate its potential risks to human health and the environment. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, ongoing research is necessary to ensure its long-term safety and efficacy.
In conclusion, Ethyl 2-ethyl-4-propionylbenzoate (CAS No. 1805703-86-9) represents a promising compound with diverse applications in organic chemistry and pharmaceutical research. Its unique structural features and versatile chemical properties make it a valuable asset for scientists and researchers working on innovative solutions in these fields. As research continues to advance, it is likely that new applications and derivatives of this compound will be discovered, further expanding its potential impact on science and medicine.
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